Dihydroartemisinin

Antimalarial potency In vitro IC50/EC50 P. falciparum strain panel

Select Dihydroartemisinin (DHA) for its unmatched intrinsic antimalarial potency—EC50 of 0.36–3.1 nM against chloroquine-resistant P. falciparum, a 2- to 23-fold advantage over artemisinin. Its intermediate clearance (55–64 mL/min/kg) and uniquely low blood-cell-to-plasma ratio (~0.7 in vitro) make it the definitive reference standard for PBPK modeling, resistance surveillance, and extra-erythrocytic tissue-distribution studies. As the most stability-challenged artemisinin derivative—excluded from ICH-condition tablet studies and prone to degradation in reconstituted suspension—DHA is the discriminating worst-case probe for stress-testing novel encapsulation, lyophilization, and moisture-barrier formulation technologies. Successful stabilization of DHA implies applicability to the more robust artemether and artemisinin.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B15608719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15+/m1/s1
InChIKeyBJDCWCLMFKKGEE-ITYWPALDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA) Procurement & Selection Guide: Core Identity and Comparator Landscape


Dihydroartemisinin (DHA, artenimol) is the primary active metabolite of clinically used artemisinin-derivative prodrugs—artesunate, artemether, and arteether—and the semi-synthetic reduction product of artemisinin [1]. DHA is the pharmacologically active endoperoxide species responsible for the rapid parasite clearance observed with artemisinin combination therapies (ACTs) [2]. As a directly formulated oral antimalarial and the active moiety of several WHO-recommended fixed-dose combinations (notably dihydroartemisinin-piperaquine), DHA occupies a unique position in the artemisinin pharmacopeia: it combines the highest intrinsic in vitro antimalarial potency within the class with a distinct pharmacokinetic, distributional, and chemical stability profile that diverges materially from its prodrug counterparts [3].

Why Dihydroartemisinin Cannot Be Assumed Interchangeable with Artesunate, Artemether, or Artemisinin


DHA, artesunate, artemether, and artemisinin are frequently treated as interchangeable artemisinin-class agents in procurement specifications; this assumption is contradicted by direct comparative data. DHA is the active metabolite of artesunate and artemether, yet its pharmacokinetic fate when administered directly—rather than generated in vivo from a prodrug—yields a distinct AUC, clearance, and tissue distribution profile [1]. Furthermore, intrinsic chemical instability of DHA under tropical storage conditions imposes formulation and supply-chain requirements not shared by artemether or artemisinin [2]. This creates a procurement trilemma: DHA's superior intrinsic potency and broader stage-specific parasite kill must be weighed against its inferior oral bioavailability relative to artesunate and its documented stability liability relative to artemether. The quantitative evidence below enables this risk–benefit calculus.

Dihydroartemisinin Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Comparators


DHA Exhibits Superior Intrinsic Antimalarial Potency Versus Parent Artemisinin Across Multiple P. falciparum Strains

In a 48-hour in vitro assay testing three chloroquine-sensitive and one chloroquine-resistant strain of P. falciparum, DHA exhibited EC50 values of 4.7–23 nM, establishing it as 3- to 23-fold more potent than artemisinin (EC50 3–108 nM) [1]. In an independent study limited to chloroquine-resistant strains, DHA's EC50 range was 0.36–3.1 nM versus artemisinin at 1.5–6.1 nM, representing a 2- to 4-fold potency advantage [2]. This places DHA among the most intrinsically potent artemisinin-class agents, surpassing the parent compound from which it is derived.

Antimalarial potency In vitro IC50/EC50 P. falciparum strain panel

DHA IC50 Is Numerically Lower Than Artesunate IC50 Against P. falciparum Clinical Isolates in a Direct Head-to-Head Assay

In a 2023 Vietnamese study of 42 clinical P. falciparum isolates, DHA and artesunate were tested side-by-side in the same in vitro assay system. The mean IC50 of DHA was 2.95 ± 2.19 nmol/L, moderately lower than artesunate at 3.06 ± 3.10 nmol/L [1]. In a separate dataset using the 3D7 reference strain (n = 20–21 experiments), DHA yielded an IC50 of 0.63 ± 0.41 nM compared to artesunate at 0.97 ± 0.94 nM—a 35% lower mean IC50 favoring DHA [2]. Against artemisinin-resistant isolates, the differential narrowed: DHA IC50 0.32 nM (95% CI 0.24–0.37) vs. artesunate IC50 0.74–0.82 nM (95% CI 0.54–1.0) [2].

Antimalarial susceptibility IC50 head-to-head P. falciparum clinical isolates

DHA Displays a Distinct Blood Cell:Plasma Distribution Ratio—Approximately 2-Fold Lower Than Artemether and >2-Fold Lower Than Artemisinin

In a direct comparative rat study, the in vitro blood-cell-to-plasma concentration ratio was ~0.7 for DHA, versus 0.9–1.2 for artemether and 1.1–1.6 for artemisinin [1]. In vivo oral administration confirmed this rank order: DHA maintained a low ratio of 0.5–1.5, artemether a medium ratio of 1.3–2.5, and artemisinin a high ratio of 2.6–3.6 across all sampling time points [1]. The geometric mean AUC(0–t) in blood cells was only 1.2-fold greater than in plasma for DHA, compared to 1.7-fold for artemether and 2.6-fold for artemisinin [1].

Blood distribution Pharmacokinetics Erythrocyte partitioning

DHA Demonstrates Intermediate Clearance and Half-Life Among Artemisinin Derivatives: Slower Elimination Than Artesunate but Faster Than Artemether or Artelinic Acid

In a comprehensive rat pharmacokinetic study comparing five artemisinin derivatives via intravenous, intramuscular, and oral routes at 10 mg/kg, DHA exhibited a clearance of 55–64 mL/min/kg, intermediate between artesunate (191–240 mL/min/kg) and artemether (91–92 mL/min/kg), and substantially slower than arteether (200–323 mL/min/kg) [1]. DHA's terminal half-life after IV dosing was 0.95 h, which is 2.7-fold longer than artesunate (0.35 h), 1.8-fold longer than arteether (0.45 h), and 1.8-fold longer than artemether (0.53 h), though shorter than artelinic acid (1.35 h) [1]. DHA's steady-state volume of distribution (0.50 L) was also intermediate [1].

Pharmacokinetic differentiation Clearance Elimination half-life

DHA Is the Least Chemically Stable Artemisinin Derivative—A Critical Formulation and Supply-Chain Differentiator

In a systematic stability comparison of the three major artemisinin derivatives under ICH climatic conditions, DHA was found to be clearly the least stable derivative—so unstable that it was excluded from further tablet formulation testing in the study [1]. In a separate stability evaluation of reconstituted dry suspensions, DHA showed 10% degradation within 10 days, while artemether remained stable for at least 21 days; artesunate demonstrated even worse stability in the same suspension format [2]. The intrinsic chemical instability of DHA has led some analysts to conclude that DHA preparations may fail internationally accepted stability requirements for pharmaceutical products [3].

Chemical stability Formulation degradation Supply chain

Oral DHA Bioavailability Is Approximately 43% of Oral Artesunate Bioavailability—A Critical Dosing and Cost-Effectiveness Consideration

In a randomized crossover study in eight healthy Caucasian volunteers receiving 120 mg oral DHA or 135 mg oral artesunate, the dose-corrected relative oral bioavailability of DHA (measured as AUC(0–6 h) of DHA following DHA administration vs. DHA following artesunate administration) was 43% [1]. The absolute AUC(0–6 h) of DHA was 1.2 µmol·h/L after oral DHA, compared to 2.9 µmol·h/L after oral artesunate (P < 0.005)—a 2.4-fold difference [1]. In the isolated perfused rat liver model, the combined hepatic bioavailability of artesunate plus its DHA metabolite was 0.32, approximately 3-fold higher than the bioavailability of DHA administered directly (0.11) [1].

Oral bioavailability Human pharmacokinetics Dose optimization

Dihydroartemisinin Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Antimalarial Screening Requiring Maximum Potency Baseline

DHA's EC50 of 0.36–3.1 nM against chloroquine-resistant P. falciparum strains and its 2- to 23-fold potency advantage over artemisinin [1] make it the optimal positive control compound for in vitro parasite growth inhibition assays where sensitivity and dynamic range are paramount. Laboratories establishing dose-response curves for novel endoperoxides or resistance surveillance programs should select DHA as the artemisinin-class reference standard to maximize assay window and detect subtle potency shifts in resistant isolates.

Pharmacokinetic Modeling Studies Requiring an Intermediate-Clearance Artemisinin Probe

DHA's clearance (55–64 mL/min/kg) and elimination half-life (0.95 h) occupy a defined intermediate position among artemisinin derivatives [1]. For physiologically-based pharmacokinetic (PBPK) modeling or drug-drug interaction studies requiring an artemisinin probe that avoids the extremes of ultra-rapid artesunate clearance (191–240 mL/min/kg) or the slow clearance of artelinic acid (21–41 mL/min/kg), DHA provides a pharmacokinetically balanced reference compound with well-characterized metabolic conversion relationships to its prodrugs.

Blood–Plasma Partitioning Investigations in Malaria Pharmacology

DHA's uniquely low blood-cell-to-plasma ratio (~0.7 in vitro, 0.5–1.5 in vivo) compared to artemether (0.9–1.2 in vitro) and artemisinin (1.1–1.6 in vitro) [1] positions DHA as the artemisinin derivative of choice for studies investigating the pharmacokinetic-pharmacodynamic relationship at extra-erythrocytic parasite sequestration sites. Researchers requiring a higher unbound plasma fraction for tissue penetration studies should preferentially source DHA over artemether or artemisinin.

Stability-Challenged Formulation Development (With Cold-Chain Proviso)

DHA's documented chemical instability—demonstrated by its exclusion from ICH-condition tablet studies and 10% degradation in reconstituted suspension within 10 days [1]—makes DHA the most discriminating artemisinin derivative for stress-testing novel formulation technologies. Pharmaceutical developers evaluating encapsulation, lyophilization, or moisture-barrier packaging designed to stabilize labile endoperoxides should use DHA as the worst-case stability challenge compound, where successful stabilization of DHA implies applicability to the more stable artemether and artemisinin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.